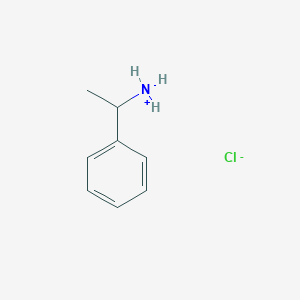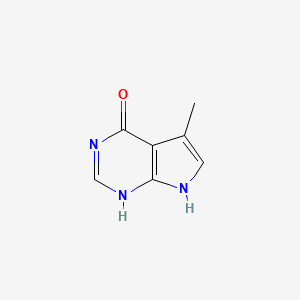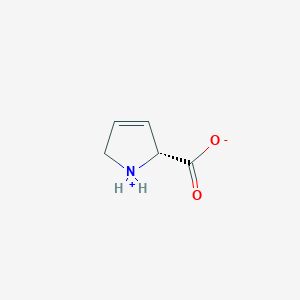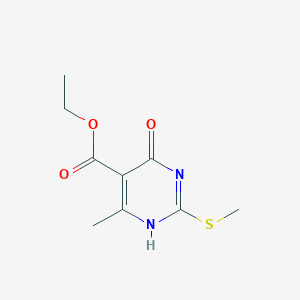
Benzhydryl diethyl phosphate
Overview
Description
Benzhydryl diethyl phosphate is a useful research compound. Its molecular formula is C17H21O4P and its molecular weight is 320.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodissociation of "Caged" Phosphate : A study by Rajesh, Givens, and Wirz (2000) explored the photodissociation of benzoin diethyl phosphate, identifying the lowest triplet state as the reactive excited state. This study contributes to understanding the kinetics and mechanisms in photochemical reactions involving phosphates.
Synthesis and Properties of Phosphoric Esters : Research by Mitsunobu and Eguchi (1971) demonstrated the formation of alkyl dihydrogen phosphates and diethyl p-tolyl phosphate through specific reactions. This highlights the chemical versatility and applicability of phosphate esters in synthetic chemistry.
Anticholinesterase Properties : A study by Mastryukova et al. (1977) found that S-benzhydryl esters of phosphorus monothio acids, including derivatives of diethyl phosphinothiolate, exhibit anticholinesterase activity. This suggests potential applications in pharmacology and toxicology.
Photochemical Cleavage : Givens and Matuszewski (1984) studied the photochemical cleavage of benzyl diethyl phosphates, identifying the singlet state as the reactive excited state. This research Givens and Matuszewski (1984) contributes to the understanding of phosphate esters in photochemical processes.
Fluorescent Aggregates for Sensing and Catalytic Degradation : Singh, Raj, and Singh (2016) designed novel benzimidazolium-based fluorescent cations, which showed potential for sensing chemical warfare agents like diethylchlorophosphate Singh, Raj, and Singh (2016). This research highlights the role of phosphates in developing sensors for hazardous substances.
Inactivation of Lipases : Moreau et al. (1991) discovered that diethyl p-nitrophenyl phosphate can inactivate gastric and pancreatic lipases, suggesting its potential use in studies related to enzyme activity and inhibition Moreau et al. (1991).
properties
IUPAC Name |
benzhydryl diethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21O4P/c1-3-19-22(18,20-4-2)21-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFTXMBAHIHGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl N-[(2S,3S)-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B7944791.png)





![Spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B7944835.png)




![6-Methyl-6-azabicyclo[3.1.1]heptan-3-amine;dihydrochloride](/img/structure/B7944878.png)
![5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7944884.png)